3-(4-Hexylphenyl)-1-propene
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Overview
Description
3-(4-Hexylphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a hexyl chain at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hexylphenyl)-1-propene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hexylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Hydrogenation can reduce the double bond to form 3-(4-Hexylphenyl)propane.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(4-Hexylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-Hexylphenyl)-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving covalent or non-covalent binding to these targets .
Comparison with Similar Compounds
3-(4-Hexylphenyl)-1-propan-1-one: Similar structure but with a ketone group instead of a double bond.
4-Hexylphenylboronic acid: Contains a boronic acid group, used in Suzuki–Miyaura coupling reactions
Uniqueness: 3-(4-Hexylphenyl)-1-propene is unique due to its specific structural features, such as the propene group and hexyl substitution, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-hexyl-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYIJXAXCOOCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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